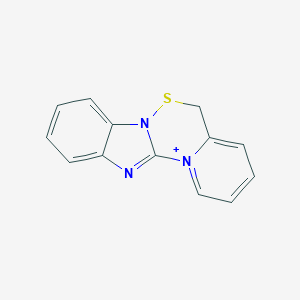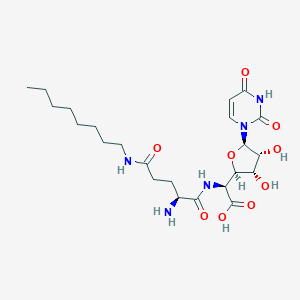
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is a chemical compound used in scientific research applications. It is synthesized through a specific method and has a mechanism of action that affects biochemical and physiological processes.
Mécanisme D'action
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- has a mechanism of action that affects biochemical and physiological processes. It works by inhibiting the activity of certain enzymes and proteins, which can lead to changes in cellular signaling pathways and gene expression. This can ultimately lead to changes in cellular behavior and function.
Biochemical and Physiological Effects
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- has various biochemical and physiological effects. It has been shown to have antitumor activity, as well as antibacterial and antifungal properties. Additionally, it has been shown to have anti-inflammatory effects and can modulate immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has a wide range of applications in various fields of research. However, there are also some limitations to its use. It can be toxic in high concentrations and may have off-target effects on cellular processes.
Orientations Futures
There are several future directions for research on morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)-. One area of interest is the development of new drugs and therapeutic agents based on its structure and mechanism of action. Additionally, further research is needed to fully understand its biochemical and physiological effects and to identify potential side effects and toxicity. Finally, there is a need for further investigation into its applications in various fields of research, including drug discovery and development, as well as basic research into cellular processes.
Conclusion
In conclusion, morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is a chemical compound used in scientific research applications. It is synthesized through a specific method and has a mechanism of action that affects biochemical and physiological processes. It has various applications in research and is a valuable tool for investigating cellular processes and developing new drugs and therapeutic agents. However, further research is needed to fully understand its effects and potential applications.
Méthodes De Synthèse
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is synthesized through a specific method that involves the use of various reagents and conditions. The synthesis process involves the reaction of 4,6-diamino-2-thiopyrimidine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of morpholine. The resulting product is then treated with 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidine-6-carboxylic acid to obtain morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)-.
Applications De Recherche Scientifique
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is used in scientific research applications as a tool to investigate various biochemical and physiological processes. It is commonly used as a reagent in the synthesis of other compounds and as a probe to study protein-ligand interactions. Additionally, it is used in the development of new drugs and therapeutic agents.
Propriétés
Numéro CAS |
109493-34-7 |
|---|---|
Formule moléculaire |
C21H22N4O3S |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
1-benzyl-3,7-dimethyl-6-(morpholine-4-carbonyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N4O3S/c1-14-16(20(27)24-8-10-28-11-9-24)12-17-18(22-14)25(21(29)23(2)19(17)26)13-15-6-4-3-5-7-15/h3-7,12H,8-11,13H2,1-2H3 |
Clé InChI |
MGQVPUFOMAHBAR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=N1)N(C(=S)N(C2=O)C)CC3=CC=CC=C3)C(=O)N4CCOCC4 |
SMILES canonique |
CC1=C(C=C2C(=N1)N(C(=S)N(C2=O)C)CC3=CC=CC=C3)C(=O)N4CCOCC4 |
Autres numéros CAS |
109493-34-7 |
Synonymes |
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl) -2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



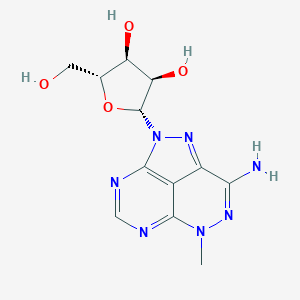
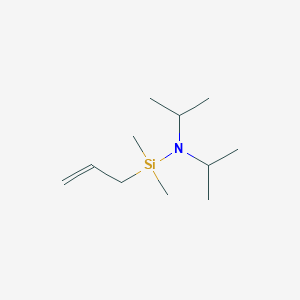
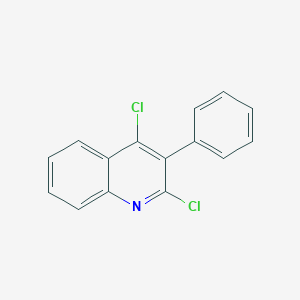
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)
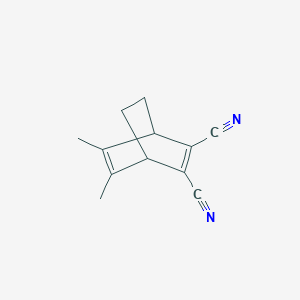



![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
